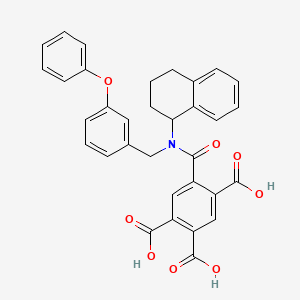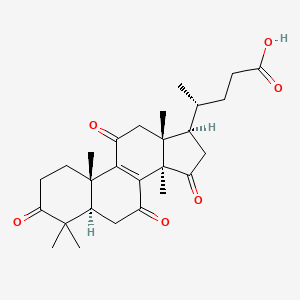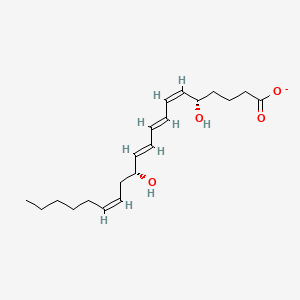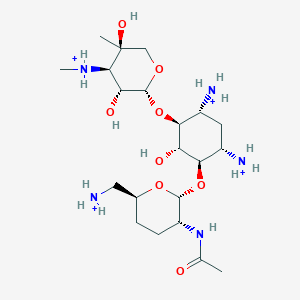
N(2')-acetylgentamycin C1a(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2')-acetylgentamycin C1a(4+) is tetracation of N(2')-acetylgentamycin C1a. It is a conjugate acid of a N(2')-acetylgentamycin C1a.
Applications De Recherche Scientifique
High-Performance Liquid-Chromatographic Assay
N(2')-acetylgentamycin C1a has been utilized in the development of high-performance liquid-chromatographic assays for aminoglycoside antibiotics like gentamicin, amikacin, and tobramycin in serum. The antibiotic is extracted using a CM-Sephadex column and measured by reversed-phase, ion-pair chromatography. This technique is precise and correlates well with bioassay results, demonstrating its utility in clinical settings (Anhalt & Brown, 1978).
Structural Characterization in Drug Impurities
N(2')-acetylgentamycin C1a plays a role in the structural characterization of impurities in etimicin, a semi-synthetic aminoglycoside antibiotic. Techniques like HPLC-ELSD and ESI-MS(n) have been used to identify and characterize various impurities in etimicin intermediate P1, which is modified from gentamicin C1a. This research is crucial for ensuring the safety and efficacy of pharmaceutical products (Wang et al., 2014).
Kinetic Mechanisms in Antibiotic Action
Studies on the kinetic mechanisms of gentamicin acetyltransferase I have provided insights into the antibiotic-dependent shift from rapid to nonrapid equilibrium random mechanisms. These studies, which involve antibiotics like N(2')-acetylgentamycin C1a, help in understanding the detailed biochemical interactions and mechanisms of antibiotic resistance, aiding in the development of more effective treatments (Williams & Northrop, 1978).
Structural Origins of Antibiotic Action
Research on the structural origins of gentamicin antibiotic action, including N(2')-acetylgentamycin C1a, has provided valuable insights into how these antibiotics bind to the ribosomal A site and inhibit translocation. Such studies are crucial in understanding the mechanism of translational inhibition and miscoding, offering a structural rationale for the synthesis of novel aminoglycosides (Yoshizawa, Fourmy, & Puglisi, 1998).
Lower Ototoxicity in Antibiotics
Research involving N(2')-acetylgentamycin C1a has shown that it, along with apramycin, presents lower ototoxicity compared to other aminoglycoside antibiotics. This discovery is significant in the development of new antibacterials with reduced side effects, making them more suitable for clinical use (Ishikawa et al., 2019).
Antibiotic Resistance Studies
N(2')-acetylgentamycin C1a is also used in studies investigating antibiotic resistance, such as the characterization of the enzyme AAC(3)-Id in clinical isolates causing traveler's diarrhea. Understanding the mechanisms of resistance to gentamicin and related antibiotics is vital for developing strategies to combat antimicrobial resistance (Cabrera et al., 2009).
Propriétés
Nom du produit |
N(2')-acetylgentamycin C1a(4+) |
|---|---|
Formule moléculaire |
C21H45N5O8+4 |
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-3-acetamido-6-(azaniumylmethyl)oxan-2-yl]oxy-4,6-bis(azaniumyl)-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-methylazanium |
InChI |
InChI=1S/C21H41N5O8/c1-9(27)26-13-5-4-10(7-22)32-19(13)33-16-11(23)6-12(24)17(14(16)28)34-20-15(29)18(25-3)21(2,30)8-31-20/h10-20,25,28-30H,4-8,22-24H2,1-3H3,(H,26,27)/p+4/t10-,11-,12+,13+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1 |
Clé InChI |
RLGSXXMFPPOROB-JOYMZIHVSA-R |
SMILES isomérique |
CC(=O)N[C@@H]1CC[C@H](O[C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)[NH2+]C)O)[NH3+])[NH3+])C[NH3+] |
SMILES canonique |
CC(=O)NC1CCC(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)[NH2+]C)O)[NH3+])[NH3+])C[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




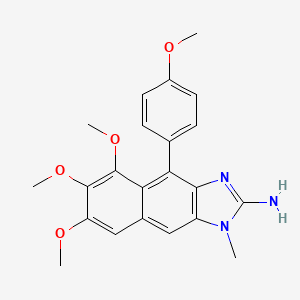
![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)
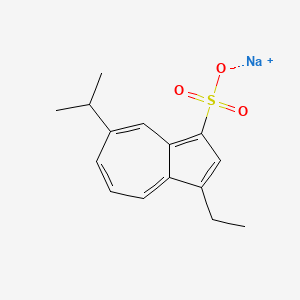

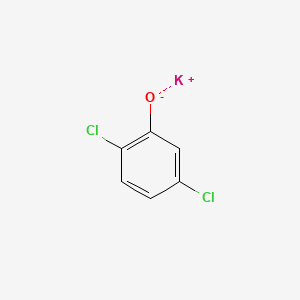

![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)
